molecular formula C7H15NO3S B13799290 1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide

1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide

Cat. No.: B13799290
M. Wt: 193.27 g/mol
InChI Key: FKUKMIZFHRSZAV-UHFFFAOYSA-N
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Description

1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 193.27 g/mol . This compound is known for its unique structural features, which include a cyclopropane ring and a sulfonamide group. It is widely used in various research and industrial applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide can be achieved through several synthetic routes. One notable method involves the gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides . This reaction exhibits good functional group tolerance and high efficiency, yielding the desired product in good to excellent yields with good diastereoisomerism. The steric hindrance between the sulfonamide group and the gold catalyst determines the major configuration of the formed cis-cyclopropane product.

Chemical Reactions Analysis

1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis . This inhibition disrupts the production of folate, leading to the antibacterial effects of the compound.

Comparison with Similar Compounds

1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide can be compared with other sulfonamide-containing compounds, such as sulfamethoxazole and sulfadiazine . While these compounds share the sulfonamide functional group, this compound is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research and industrial applications.

Similar Compounds

    Sulfamethoxazole: An antibacterial sulfonamide used in combination with trimethoprim.

    Sulfadiazine: Another antibacterial sulfonamide often used in combination with pyrimethamine for treating toxoplasmosis.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-(propan-2-yloxymethyl)cyclopropane-1-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-6(2)11-5-7(3-4-7)12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)

InChI Key

FKUKMIZFHRSZAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CC1)S(=O)(=O)N

Origin of Product

United States

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